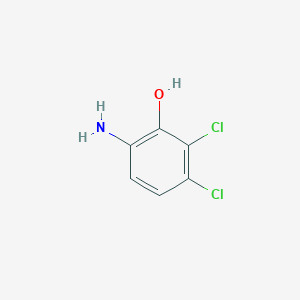

6-Amino-2,3-dichlorophenol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-amino-2,3-dichlorophenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5Cl2NO/c7-3-1-2-4(9)6(10)5(3)8/h1-2,10H,9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBKNLCXXJZQFHU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1N)O)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Cl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

6-Amino-2,3-dichlorophenol CAS number

An In-Depth Technical Guide to 6-Amino-2,3-dichlorophenol

Abstract

This compound is a halogenated aromatic amine of significant interest within synthetic chemistry. Its unique substitution pattern, featuring amino, hydroxyl, and chloro groups, renders it a versatile intermediate for the development of complex molecules, particularly in the pharmaceutical and agrochemical sectors. This guide provides a comprehensive overview of its chemical identity, physicochemical properties, plausible synthetic strategies, and critical safety protocols. Given the specificity of this isomer, this document synthesizes direct data where available and draws logical inferences from closely related dichlorophenol analogs to provide a holistic and practical resource for researchers, scientists, and drug development professionals.

Chemical Identity and Physicochemical Properties

Precise identification of a chemical entity is foundational to all research and development. The Chemical Abstracts Service (CAS) has assigned the number 116278-69-4 to this compound[1][2][3]. This unique identifier distinguishes it from its various isomers, which may exhibit significantly different chemical and toxicological profiles.

The core structural and physical characteristics are summarized below. These properties are critical for designing synthetic routes, purification strategies, and ensuring appropriate handling and storage conditions.

| Property | Value | Source(s) |

| CAS Registry Number | 116278-69-4 | [1][2][3] |

| Molecular Formula | C₆H₅Cl₂NO | [2] |

| Molecular Weight | 178.016 g/mol | [2] |

| IUPAC Name | This compound | [1] |

| Appearance | Assumed to be an off-white to light-colored powder or crystalline solid, typical for this class of compounds. | N/A |

| Solubility | Expected to have limited solubility in water and higher solubility in organic solvents like methanol, ethanol, and DMSO. | N/A |

Synthesis Strategies: A Mechanistic Perspective

While specific, peer-reviewed synthetic procedures for this compound are not extensively documented in public literature, its synthesis can be logically derived from established methodologies for related aminodichlorophenols. The most common and industrially viable routes involve the reduction of a corresponding dichloronitrophenol precursor.

Conceptual Synthesis Pathway: Reduction of 2,3-Dichloro-6-nitrophenol

The primary strategy involves the selective reduction of a nitro group to an amine. This is a cornerstone reaction in industrial organic synthesis due to the wide availability of nitrated precursors.

Experimental Protocol: Catalytic Hydrogenation (Generalized)

This protocol is a generalized representation based on methods used for analogous compounds, such as the synthesis of 4-amino-2,6-dichlorophenol[4][5].

-

Reactor Setup: A multi-neck flask or a dedicated hydrogenation reactor is charged with the precursor, 2,3-dichloro-6-nitrophenol, and a suitable solvent (e.g., methanol, ethanol, or toluene)[4][6]. The choice of solvent is critical; it must solubilize the starting material without reacting under the hydrogenation conditions.

-

Catalyst Addition: A hydrogenation catalyst, such as Palladium on Carbon (Pd/C) or Raney Nickel, is added to the mixture[6]. These heterogeneous catalysts provide a surface for the reaction, enabling the efficient cleavage of the N-O bonds in the nitro group and the formation of N-H bonds.

-

Hydrogenation: The reactor is sealed, purged with an inert gas (e.g., nitrogen or argon) to remove oxygen, and then pressurized with hydrogen gas (H₂)[4][6]. The reaction is typically heated to increase the reaction rate (e.g., 75-90°C)[4].

-

Reaction Monitoring: The reaction progress is monitored by measuring hydrogen uptake or by analytical techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is fully consumed.

-

Workup and Isolation: Upon completion, the reactor is cooled, and the pressure is released. The catalyst is removed by filtration through a bed of celite. The solvent is then removed from the filtrate under reduced pressure (rotary evaporation).

-

Purification: The resulting crude this compound is purified, typically by recrystallization from a suitable solvent system (e.g., toluene or an ethanol/water mixture) to yield the final product with high purity[6].

The diagram below illustrates this generalized synthetic workflow.

Caption: Generalized workflow for the synthesis of this compound.

Applications in Research and Development

As a substituted phenol, this compound is a valuable building block for synthesizing more complex target molecules. Its utility stems from the reactivity of its three functional groups: the hydroxyl, amino, and chloro substituents.

-

Pharmaceutical Intermediate: This class of compounds is frequently used in the synthesis of Active Pharmaceutical Ingredients (APIs)[7][8]. The amino group can be readily diazotized or acylated, while the phenolic hydroxyl group can be alkylated or esterified. These reactions allow for the construction of diverse molecular scaffolds. For example, the related compound 2-amino-4,6-dichlorophenol is a key intermediate in the synthesis of Oxyclozanide, an anthelmintic drug used in veterinary medicine[9].

-

Agrochemical Synthesis: Dichlorophenol derivatives are precursors to various herbicides and fungicides[5][10][11]. The specific substitution pattern of this compound can be exploited to create novel pesticides with potentially unique modes of action.

-

Specialty Dyes and Polymers: Aminophenols are also used in the manufacturing of specialty dyes and high-performance polymers[5][10]. The reactivity of the functional groups allows for incorporation into larger chromophoric systems or polymer backbones.

Safety, Handling, and Storage

Mandatory Safety Protocol

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, nitrile gloves, and a lab coat[14]. A respirator with a suitable cartridge should be used if dust generation is likely[14].

-

Engineering Controls: Work should be conducted in a well-ventilated chemical fume hood to minimize inhalation exposure[14]. Facilities should be equipped with an eyewash station and a safety shower[14].

-

Handling: Avoid direct contact with skin and eyes. Minimize dust generation and accumulation. After handling, wash hands thoroughly[12].

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place, away from incompatible materials such as strong oxidizing agents[15][16]. Storing under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent degradation[16].

-

First Aid:

-

Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing[17].

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing[17].

-

Inhalation: Move the person to fresh air and keep them comfortable for breathing[12].

-

Ingestion: Rinse mouth and seek immediate medical attention[12].

-

The logical flow for handling this chemical is depicted below.

Caption: A workflow outlining the critical steps for safely handling this compound.

Conclusion

This compound (CAS: 116278-69-4) is a chemical intermediate with considerable potential in the synthesis of high-value products for the pharmaceutical and agrochemical industries. While detailed public data for this specific isomer is sparse, a robust understanding of its properties, synthesis, and handling can be constructed from the principles of organic chemistry and data from its analogs. Adherence to rigorous safety protocols is paramount when working with this and related halogenated aromatic compounds. This guide serves as a foundational resource to enable safe and effective utilization of this versatile chemical building block.

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. chembk.com [chembk.com]

- 3. This compound | 116278-69-4 [chemicalbook.com]

- 4. Page loading... [guidechem.com]

- 5. Synthesis method of 2, 6-dichloro-4-aminophenol - Eureka | Patsnap [eureka.patsnap.com]

- 6. 4-Amino-2,3-dichlorphenol synthesis - chemicalbook [chemicalbook.com]

- 7. m.indiamart.com [m.indiamart.com]

- 8. indiamart.com [indiamart.com]

- 9. cionpharma.com [cionpharma.com]

- 10. Dhanlaxmi Chemicals [dhanlaxmichemicals.com]

- 11. 2-AMINO-4,6-DICHLOROPHENOL | 527-62-8 [chemicalbook.com]

- 12. tcichemicals.com [tcichemicals.com]

- 13. 3-Amino-2,6-dichlorophenol | C6H5Cl2NO | CID 22392581 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 15. 4-Amino-2,6-dichlorophenol | CAS#:5930-28-9 | Chemsrc [chemsrc.com]

- 16. 4-Amino-2,3-dichlorophenol | 39183-17-0 [sigmaaldrich.com]

- 17. fishersci.com [fishersci.com]

6-Amino-2,3-dichlorophenol molecular structure

An In-depth Technical Guide to the Molecular Structure of 6-Amino-2,3-dichlorophenol

This guide provides a comprehensive technical overview of this compound, a significant chemical intermediate. Designed for researchers, scientists, and professionals in drug development, this document delves into the molecule's structural characteristics, spectroscopic signature, synthesis, and safe handling protocols, grounding all claims in authoritative data.

Introduction and Chemical Identity

This compound (CAS No. 116278-69-4) is a halogenated aromatic compound featuring a phenol backbone substituted with two chlorine atoms and an amino group.[1][2][3] This specific arrangement of functional groups—a hydroxyl (-OH), an amino (-NH₂), and two chloro (-Cl) groups on a benzene ring—imparts a unique combination of reactivity and electronic properties. These characteristics make it a valuable precursor and building block in the synthesis of more complex molecules, particularly within the pharmaceutical and agrochemical industries.[4]

The molecular formula is C₆H₅Cl₂NO, and it has a molecular weight of approximately 178.02 g/mol .[1][3][5] Its structure is foundational to its role in chemical synthesis, where the amino and hydroxyl groups can undergo various reactions, while the chlorine atoms influence the aromatic ring's reactivity and the overall physicochemical properties of derivative compounds.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. These properties are critical for its handling, storage, and application in experimental settings.

| Property | Value | Source(s) |

| CAS Number | 116278-69-4 | [1][2] |

| Molecular Formula | C₆H₅Cl₂NO | [1][3] |

| Molecular Weight | 178.02 g/mol | [1][5] |

| Appearance | Data not available; related isomers are often light brown or beige solids. | [6][7] |

| Melting Point | 42-43 °C | |

| Boiling Point | 209-210 °C | |

| Purity | Typically ≥97-98% for commercial grades. | [8] |

| Storage | Store in a cool, well-ventilated place, away from light and air.[9] |

Molecular Structure and Spectroscopic Elucidation

The molecular structure of this compound is defined by the positions of its functional groups on the phenol ring. The hydroxyl group defines position 1, with the chlorine atoms at positions 2 and 3, and the amino group at position 6. This arrangement dictates the molecule's electronic distribution, reactivity, and its signature in various spectroscopic analyses.

Theoretical Spectroscopic Analysis

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the protons on the amino and hydroxyl groups. The two aromatic protons are in different chemical environments and would appear as doublets due to coupling with each other. The -NH₂ and -OH protons would likely appear as broad singlets, and their chemical shifts can be sensitive to solvent and concentration.

-

¹³C NMR Spectroscopy: The ¹³C NMR spectrum should display six distinct signals, one for each carbon atom in the aromatic ring, as they are all in unique electronic environments due to the asymmetrical substitution pattern. The carbons bonded to the electronegative chlorine, oxygen, and nitrogen atoms would be shifted downfield.

-

Infrared (IR) Spectroscopy: The IR spectrum provides a fingerprint of the functional groups present. Key expected absorption bands include:

-

O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹.

-

N-H Stretch: Two sharp peaks (for the symmetric and asymmetric stretches of the primary amine) around 3300-3500 cm⁻¹.

-

Aromatic C=C Stretch: Peaks in the 1450-1600 cm⁻¹ region.

-

C-O Stretch: A strong band around 1200-1300 cm⁻¹.

-

C-Cl Stretch: Absorptions in the 600-800 cm⁻¹ region.

-

-

Mass Spectrometry (MS): The mass spectrum is characterized by the molecular ion peak (M⁺). A crucial feature for chlorine-containing compounds is the isotopic pattern. Due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes, this compound will exhibit a distinctive cluster of peaks for the molecular ion: an M⁺ peak, an (M+2)⁺ peak, and an (M+4)⁺ peak, with a relative intensity ratio of approximately 9:6:1.

Crystallography and Intermolecular Interactions

No published crystal structure for this compound (CAS 116278-69-4) is currently available. However, analysis of the closely related isomer, 4-Amino-2,6-dichlorophenol , provides authoritative insight into the types of intermolecular forces that govern the solid-state packing of these molecules.[10][11][12]

In the crystal structure of 4-Amino-2,6-dichlorophenol, the molecule is planar.[10][11][13] The solid-state structure is dominated by hydrogen bonding. The hydroxyl group's hydrogen atom forms a strong hydrogen bond with the nitrogen atom of an adjacent molecule (O—H⋯N).[10][11] Additionally, one of the amine's hydrogen atoms forms a hydrogen bond with the hydroxyl oxygen of another neighboring molecule (N—H⋯O).[10][11] These interactions link the molecules into infinite chains and sheets, creating a stable, well-ordered crystal lattice.[10][11][13] It is highly probable that this compound engages in similar hydrogen bonding networks, a key determinant of its melting point and solubility.

Synthesis and Reaction Pathways

The synthesis of substituted aminophenols often involves the reduction of a corresponding nitrophenol. For dichlorinated aminophenols, common strategies include the nitration of a dichlorophenol followed by reduction, or the chlorination of an aminophenol or nitrophenol.[14][15][16]

A plausible and widely used laboratory- and industrial-scale method is the reduction of the corresponding nitro precursor, 2,3-dichloro-6-nitrophenol.

Synthesis Workflow Diagram

The following diagram illustrates a typical two-step synthesis pathway starting from 2,3-dichlorophenol.

Caption: General synthesis pathway for this compound.

Experimental Protocol: Reduction of 2,4-dichloro-6-nitrophenol

While a specific protocol for the 2,3-dichloro isomer is not detailed in the provided sources, the reduction of the related 2,4-dichloro-6-nitrophenol is well-documented and serves as a trustworthy and analogous procedure.[17] This protocol is adapted from established methods for nitro group reduction.

Objective: To synthesize 2,4-dichloro-6-aminophenol via the reduction of 2,4-dichloro-6-nitrophenol using sodium dithionite (sodium hydrosulfite).

Materials:

-

2,4-dichloro-6-nitrophenol

-

Sodium dithionite (Na₂S₂O₄)

-

Ethanol

-

Water

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, prepare a suspension of 2,4-dichloro-6-nitrophenol (1.0 eq) in a 1:1 mixture of ethanol and water.

-

Addition of Reducing Agent: While stirring, add sodium dithionite (approx. 5.0 eq) to the suspension in portions. The addition is exothermic; maintain control over the reaction temperature.

-

Causality Note: Sodium dithionite is a powerful yet safe-to-handle reducing agent for converting aromatic nitro groups to amines in an aqueous medium. The portion-wise addition prevents a runaway reaction.

-

-

Reaction Progression: Heat the reaction mixture to 65 °C and stir for 4 hours. Monitor the reaction's completion using Thin Layer Chromatography (TLC).

-

Trustworthiness Note: TLC is a critical checkpoint. A sample of the reaction mixture is spotted on a TLC plate alongside the starting material. The disappearance of the starting material spot and the appearance of a new product spot indicate the reaction is complete.

-

-

Workup and Extraction: Once the reaction is complete, cool the mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

-

Dilute the remaining aqueous mixture with a saturated solution of sodium bicarbonate to neutralize any acidic byproducts.

-

Extract the product into an organic solvent, such as ethyl acetate (3x volumes). Combine the organic layers.

-

Causality Note: The product is more soluble in ethyl acetate than in the aqueous layer. Multiple extractions ensure a high recovery yield.

-

-

Purification: Wash the combined organic layers with brine to remove residual water and inorganic salts.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter to remove the drying agent, and concentrate the filtrate under reduced pressure to yield the crude product.

-

Final Product Characterization (Self-Validation): The crude solid can be further purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate). The final product's identity and purity should be confirmed by:

-

Melting point determination.

-

¹H NMR and IR spectroscopy to confirm the structure.

-

Applications in Research and Drug Development

Halogenated aminophenols are versatile intermediates in organic synthesis. Their applications span several industries:

-

Pharmaceutical Synthesis: They serve as key building blocks for active pharmaceutical ingredients (APIs).[4] The specific isomer 2-amino-4,6-dichlorophenol, for example, is a crucial intermediate in the synthesis of Oxyclozanide, a veterinary drug used to treat liver fluke infections.[18] The reactivity of the amino and hydroxyl groups allows for the construction of more complex heterocyclic systems found in many drugs.

-

Agrochemicals: These compounds are precursors in the manufacturing of pesticides, including herbicides and fungicides.[4][16] For instance, 4-Amino-2,3-dichlorophenol is used in the synthesis of the fungicide Fenhexamid.[8]

-

Dye Industry: The aromatic amine structure is a classic component of many azo dyes and other specialty pigments.[4]

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate safety precautions. The following information is synthesized from Safety Data Sheets (SDS) for this compound and its close isomers.[1][6][9]

GHS Hazard Classification

| Hazard Class | Hazard Statement |

| Acute Toxicity, Oral | H302: Harmful if swallowed. |

| Acute Toxicity, Dermal | H311: Toxic in contact with skin. |

| Skin Corrosion/Irritation | H314: Causes severe skin burns and eye damage. |

| Carcinogenicity | H351: Suspected of causing cancer. |

| Aquatic Hazard (Chronic) | H411: Toxic to aquatic life with long lasting effects. |

Safe Handling and Emergency Procedures

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[1][6][9] Work in a well-ventilated area or a chemical fume hood to avoid inhaling dust or vapors.[1][6]

-

Handling: Avoid formation of dust.[1] Prevent contact with skin, eyes, and clothing.[9] Wash hands thoroughly after handling.[6]

-

First Aid (In case of exposure):

-

Skin Contact: Immediately take off all contaminated clothing. Rinse skin with plenty of water/shower for at least 15 minutes. Seek immediate medical attention.[1][6]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][6]

-

Inhalation: Move the person into fresh air. If breathing is difficult, give oxygen. Seek medical attention.[1][6]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[1]

-

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[6] Avoid release to the environment.[1]

Conclusion

This compound is a molecule whose utility is fundamentally derived from its structure. The interplay of its hydroxyl, amino, and dichloro substituents creates a platform for complex chemical synthesis. A thorough understanding of its molecular properties, confirmed through spectroscopic analysis and guided by the study of related crystalline structures, is paramount for its effective and safe use. This guide provides the foundational knowledge required by scientists and researchers to leverage this important chemical intermediate in advancing drug discovery and other chemical industries.

References

- 1. chemicalbook.com [chemicalbook.com]

- 2. This compound | 116278-69-4 [chemicalbook.com]

- 3. chembk.com [chembk.com]

- 4. bjcop.in [bjcop.in]

- 5. 3-Amino-2,6-dichlorophenol | C6H5Cl2NO | CID 22392581 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. nbinno.com [nbinno.com]

- 8. innospk.com [innospk.com]

- 9. tcichemicals.com [tcichemicals.com]

- 10. researchgate.net [researchgate.net]

- 11. Crystal structure of 4-amino-2,6-dichlorophenol - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 4-Amino-2,6-dichlorophenol | C6H5Cl2NO | CID 80037 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Crystal structure of 4-amino-2,6-dichlorophenol | PDF [slideshare.net]

- 14. Buy 6-(Aminomethyl)-2,3-dichlorophenol [smolecule.com]

- 15. Synthesis method of 2, 6-dichloro-4-aminophenol - Eureka | Patsnap [eureka.patsnap.com]

- 16. CN112920060A - Synthesis device and application of 2, 6-dichloro-4-aminophenol - Google Patents [patents.google.com]

- 17. 2-AMINO-4,6-DICHLOROPHENOL | 527-62-8 [chemicalbook.com]

- 18. cionpharma.com [cionpharma.com]

Spectroscopic Elucidation of Aminodichlorophenols: A Technical Guide for Researchers

Preamble: The Challenge of Isomeric Specificity

In the landscape of drug discovery and materials science, the precise structural characterization of substituted aromatic compounds is paramount. Isomers, molecules with identical chemical formulas but different atomic arrangements, can exhibit vastly different biological activities and chemical properties. This guide focuses on the spectroscopic characterization of aminodichlorophenols, a class of compounds with significant potential in medicinal and industrial chemistry.

Our primary subject of interest is 6-Amino-2,3-dichlorophenol . However, a comprehensive search of publicly available scientific literature and spectral databases reveals a notable scarcity of experimental spectroscopic data for this specific isomer. This data gap underscores a common challenge in chemical research where not all synthesized compounds are fully characterized and documented in accessible formats.

To provide a robust and educational resource, this guide will adopt a dual approach. Firstly, we will present a detailed ab initio prediction of the expected spectroscopic signatures for this compound based on established principles of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS). Secondly, we will provide a thorough analysis of the experimentally obtained spectroscopic data for a closely related and well-documented isomer, 4-Amino-2,6-dichlorophenol , as a practical case study. This comparative methodology will not only illuminate the expected spectral features of our target molecule but also highlight the subtle yet critical differences that arise from isomeric variations.

Part 1: Predicted Spectroscopic Profile of this compound

The structural arrangement of substituents on the benzene ring in this compound dictates a unique electronic environment for each atom, which in turn governs its interaction with electromagnetic radiation and its fragmentation behavior.

An In-depth Technical Guide to the Organic Solvent Solubility of 6-Amino-2,3-dichlorophenol

Abstract

The solubility of an active pharmaceutical ingredient (API) or key intermediate is a critical physicochemical parameter that profoundly influences its bioavailability, formulation development, and purification strategies. This guide provides a comprehensive technical overview of the solubility characteristics of 6-Amino-2,3-dichlorophenol (CAS: 116278-69-4), a substituted phenol of interest in chemical synthesis and drug discovery. Due to the limited availability of published quantitative data for this specific isomer, this document emphasizes the foundational principles and robust experimental methodologies required for its determination. We will explore the molecule's structural attributes to predict its solubility behavior, provide a detailed, field-proven protocol for empirical solubility determination, and discuss the analytical techniques for accurate quantification. This guide is intended for researchers, chemists, and formulation scientists engaged in the development of molecules where understanding and manipulating solubility is paramount.

Physicochemical Characterization and Theoretical Solubility Profile

Understanding the molecular structure of this compound is the first step in predicting its interaction with various organic solvents.

-

Molecular Structure: The molecule consists of a phenol ring substituted with a hydroxyl (-OH) group, an amino (-NH2) group, and two chlorine (-Cl) atoms.

-

Molecular Formula: C₆H₅Cl₂NO[1]

-

Molar Mass: 178.016 g/mol [1]

-

Functional Groups and Polarity:

-

Hydroxyl (-OH) and Amino (-NH2) Groups: These are polar, hydrophilic groups capable of acting as both hydrogen bond donors and acceptors. Their presence suggests solubility in polar protic solvents (e.g., alcohols, water).

-

Dichlorinated Benzene Ring: The aromatic ring itself is nonpolar and lipophilic. The two chlorine substituents further increase its lipophilicity and molecular weight, which tends to decrease solubility in water.

-

-

Amphoteric Nature: The presence of a basic amino group and an acidic phenolic hydroxyl group makes the compound amphoteric. This means its solubility in protic solvents will be highly dependent on the pH of the medium. In acidic solutions, the amino group will be protonated (forming -NH₃⁺), increasing polarity and solubility. In basic solutions, the phenolic proton will be removed (forming -O⁻), which also significantly increases polarity and aqueous solubility.

Predicted Solubility Behavior: Based on the "like dissolves like" principle, a qualitative solubility profile can be hypothesized:[2]

-

High Solubility: Expected in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF), which can effectively solvate the polar functional groups.

-

Moderate to High Solubility: Expected in polar protic solvents like methanol, ethanol, and isopropanol, due to hydrogen bonding interactions.

-

Low Solubility: Expected in nonpolar solvents such as hexane, cyclohexane, and toluene. The polar amino and hydroxyl groups will resist dissolution in these lipophilic media.

-

Variable Solubility: In solvents with intermediate polarity like acetone, ethyl acetate, and dichloromethane, solubility will depend on the delicate balance between the polar functional groups and the nonpolar dichlorobenzene core.

Experimental Determination of Solubility: A Validated Protocol

Empirical testing is essential to move beyond theoretical predictions. The isothermal shake-flask method is the gold-standard technique for determining the equilibrium solubility of a compound.[2] This protocol ensures that the solvent is fully saturated with the solute, providing a reliable and reproducible measurement.

Materials and Equipment

-

This compound (solid, purity >97%)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance (±0.01 mg)

-

Glass vials (e.g., 4 mL or 8 mL) with PTFE-lined screw caps

-

Thermostatic shaker or incubator capable of maintaining a constant temperature (e.g., 25 °C ± 0.5 °C)

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks, pipettes, and autosampler vials

Step-by-Step Experimental Workflow

This protocol is designed to be a self-validating system by ensuring equilibrium is reached and that only the dissolved analyte is measured.

-

Preparation of Stock Standard: Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (e.g., methanol or acetonitrile) to create a concentrated stock solution. This will be used to prepare a calibration curve for HPLC analysis.

-

Solvent Addition: Add an excess amount of solid this compound to a pre-weighed vial. The key is to add enough solid so that a visible amount remains undissolved at the end of the experiment, confirming that saturation has been achieved.

-

Solvent Dispensing: Add a known volume or mass of the selected organic solvent to the vial.

-

Equilibration: Securely cap the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a predetermined period.

-

Expertise-Driven Insight: An equilibration time of 24 to 72 hours is typically recommended.[2] To ensure equilibrium has been reached, a time-point study can be performed where samples are taken at 24, 48, and 72 hours. Equilibrium is confirmed when the measured concentration does not significantly change between the later time points.

-

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to let the excess solid settle.

-

Sample Collection and Filtration: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately filter the sample through a 0.22 µm syringe filter into an autosampler vial.

-

Trustworthiness Check: Filtration is a critical step to remove any undissolved micro-particulates, which would otherwise lead to an overestimation of solubility. The filter material must be chemically inert to the solvent to prevent leaching of contaminants.

-

-

Dilution: Dilute the filtered sample with an appropriate mobile phase or solvent to bring the concentration within the linear range of the HPLC calibration curve.

-

Quantification via HPLC-UV: Analyze the diluted samples using a validated HPLC-UV method. The UV detector wavelength should be set to the λ_max_ of this compound for maximum sensitivity.

-

Calculation: Use the calibration curve to determine the concentration of the diluted sample. Back-calculate the original concentration in the saturated solution, accounting for the dilution factor. The final solubility is typically expressed in mg/mL or mol/L.

Experimental Workflow Diagram

Caption: Isothermal shake-flask solubility determination workflow.

Data Presentation and Interpretation

Quantitative solubility data should be organized systematically for clear comparison and analysis.

Table 1: Solubility of this compound in Various Organic Solvents at 25 °C

| Solvent | Solvent Class | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |

| Hexane | Nonpolar | 25 | Data to be determined | Data to be determined |

| Toluene | Aromatic | 25 | Data to be determined | Data to be determined |

| Dichloromethane | Halogenated | 25 | Data to be determined | Data to be determined |

| Ethyl Acetate | Ester | 25 | Data to be determined | Data to be determined |

| Acetone | Ketone | 25 | Data to be determined | Data to be determined |

| Isopropanol | Polar Protic | 25 | Data to be determined | Data to be determined |

| Ethanol | Polar Protic | 25 | Data to be determined | Data to be determined |

| Methanol | Polar Protic | 25 | Data to be determined | Data to be determined |

| Acetonitrile | Polar Aprotic | 25 | Data to be determined | Data to be determined |

| Dimethylformamide (DMF) | Polar Aprotic | 25 | Data to be determined | Data to be determined |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 25 | Data to be determined | Data to be determined |

| Water | Polar Protic | 25 | Data to be determined | Data to be determined |

Safety and Handling Considerations

As a halogenated aminophenol, this compound requires careful handling. While a specific Safety Data Sheet (SDS) for this isomer is not widely available, data from closely related isomers like 4-amino-2,6-dichlorophenol suggest the following precautions.[3][4]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[3]

-

Engineering Controls: Handle the solid powder in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[3]

-

Health Hazards: Isomeric compounds are classified as skin and eye irritants and may cause respiratory irritation.[3][4] Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.[5]

-

Storage: Store the compound in a tightly sealed container in a cool, dry place, away from light and incompatible materials such as strong oxidizing agents.[1][4]

Always consult the supplier-specific SDS before commencing any experimental work.

Conclusion

References

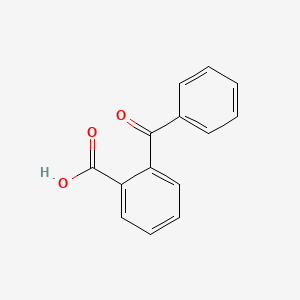

An In-depth Technical Guide to 6-Amino-2,3-dichlorophenol Derivatives and Analogs: Synthesis, Characterization, and Therapeutic Potential

This guide provides a comprehensive technical overview of 6-amino-2,3-dichlorophenol and its derivatives, compounds of increasing interest in medicinal chemistry and materials science. We will delve into the nuanced aspects of their synthesis, spectroscopic characterization, and burgeoning applications, with a particular focus on their potential as therapeutic agents. This document is intended for researchers, scientists, and professionals in the field of drug development, offering not just protocols, but the underlying scientific rationale for experimental design and interpretation.

Introduction: The Chemical and Biological Significance of Substituted Aminophenols

The aminophenol scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of pharmacologically active compounds. The introduction of halogen atoms, such as chlorine, onto this scaffold can profoundly influence a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. The specific substitution pattern of this compound, with its vicinal chlorine atoms and ortho-amino group relative to the hydroxyl moiety, presents a unique electronic and steric profile that distinguishes it from its isomers and other halogenated aminophenols. This unique arrangement is hypothesized to modulate its reactivity and biological activity, making its derivatives promising candidates for novel therapeutics.

Studies on related halogenated phenols and aminophenols have revealed potent antimicrobial and anticancer activities.[1][2] The presence of chlorine atoms can enhance the antimicrobial efficacy of phenolic compounds.[1][3] Furthermore, the amino group provides a versatile handle for the synthesis of a diverse library of derivatives through N-alkylation and N-acylation, allowing for the fine-tuning of their biological properties.[4][5] This guide will explore the synthesis of such derivatives and discuss the structure-activity relationships (SAR) that govern their therapeutic potential.

Synthesis of this compound and its Derivatives

The synthesis of this compound and its analogs typically involves a multi-step process, often starting from a readily available dichlorinated precursor. A common and efficient strategy is the reduction of a corresponding nitro-dichlorophenol.

Core Synthesis: Catalytic Hydrogenation of 2,3-Dichloro-6-nitrophenol

The most direct route to this compound is the reduction of 2,3-dichloro-6-nitrophenol. Catalytic hydrogenation is the preferred industrial method due to its high efficiency and clean reaction profile.

Protocol: Catalytic Hydrogenation of 2,3-Dichloro-6-nitrophenol

-

Reactor Setup: A high-pressure stainless-steel autoclave equipped with a magnetic stirrer, gas inlet, and temperature and pressure sensors is charged with 2,3-dichloro-6-nitrophenol and a suitable solvent (e.g., methanol, ethanol, or ethyl acetate).

-

Catalyst Addition: A catalytic amount of a noble metal catalyst, typically 5% Palladium on carbon (Pd/C) or a Raney Nickel catalyst, is added to the mixture.[6][7] Raney Nickel is often favored when dehalogenation is a concern.[7]

-

Hydrogenation: The reactor is purged with an inert gas (e.g., nitrogen or argon) before being pressurized with hydrogen gas (typically 0.5 MPa).[6] The reaction mixture is then heated to a specified temperature (e.g., 333 K) and stirred vigorously.[6]

-

Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is completely consumed.

-

Work-up and Purification: Upon completion, the reactor is cooled, and the hydrogen pressure is safely released. The catalyst is removed by filtration through a pad of Celite. The solvent is then removed under reduced pressure, and the crude this compound can be purified by recrystallization from a suitable solvent system (e.g., toluene/hexane).

Causality of Experimental Choices:

-

Catalyst Selection: Palladium on carbon is a highly active catalyst for nitro group reduction.[7] However, in the presence of aryl chlorides, there is a risk of hydrodechlorination. Raney Nickel offers a good alternative with high activity for nitro reduction and a lower propensity for dehalogenation.[7] The choice of catalyst is a critical parameter to maximize the yield of the desired aminodichlorophenol.

-

Solvent: Polar protic solvents like methanol or ethanol are excellent for dissolving the starting material and facilitating the interaction with the catalyst surface.

-

Pressure and Temperature: These parameters are optimized to achieve a reasonable reaction rate without promoting side reactions. Higher pressures and temperatures can accelerate the reaction but may also increase the risk of dehalogenation or other degradation pathways.

Diagram: Synthesis of this compound

Caption: General reaction scheme for the synthesis of this compound.

Derivatization Strategies: N-Alkylation and N-Acylation

The amino group of this compound is a key functional handle for creating a library of derivatives with diverse biological activities. N-alkylation and N-acylation are two fundamental transformations used to introduce various substituents.

Protocol: N-Alkylation via Reductive Amination

-

Imine Formation: this compound is dissolved in a suitable solvent like methanol. An aldehyde or ketone (1.1 equivalents) is added, and the mixture is stirred at room temperature to form the corresponding imine (Schiff base).

-

Reduction: A reducing agent, such as sodium borohydride (NaBH₄), is added portion-wise to the reaction mixture. The reaction is typically stirred at room temperature until the imine is fully reduced.

-

Work-up and Purification: The reaction is quenched by the addition of water, and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

Protocol: N-Acylation

-

Reaction Setup: this compound is dissolved in an aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) containing a non-nucleophilic base (e.g., triethylamine or pyridine).

-

Acylating Agent Addition: An acyl chloride or anhydride (1.1 equivalents) is added dropwise to the cooled solution (0 °C).

-

Reaction: The reaction mixture is allowed to warm to room temperature and stirred until the starting material is consumed (monitored by TLC).

-

Work-up and Purification: The reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is washed sequentially with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine. The organic layer is then dried and concentrated, and the product is purified by recrystallization or column chromatography.

Causality of Experimental Choices:

-

Reductive Amination: This two-step, one-pot procedure is a mild and efficient method for N-alkylation that avoids the use of harsh alkylating agents. The choice of reducing agent is important; sodium borohydride is a mild reagent that selectively reduces the imine in the presence of other functional groups.

-

N-Acylation: The use of a base is crucial to neutralize the HCl or carboxylic acid byproduct generated during the reaction, driving the reaction to completion. The choice of acylating agent allows for the introduction of a wide variety of amide functionalities.

Spectroscopic Characterization

The unambiguous identification of this compound and its derivatives relies on a combination of spectroscopic techniques.

Table 1: Key Spectroscopic Data for Aminodichlorophenol Isomers

| Compound | 1H NMR (DMSO-d6, δ ppm) | 13C NMR (DMSO-d6, δ ppm) | IR (cm-1) | Mass Spec (m/z) |

| 4-Amino-2,6-dichlorophenol | Aromatic protons and signals for NH₂ and OH groups.[8] | Signals for aromatic carbons, C-Cl, C-N, and C-O.[9] | N-H stretching (amine), O-H stretching (phenol), C-Cl stretching.[10] | Molecular ion peak corresponding to C₆H₅Cl₂NO.[10] |

| 2-Amino-4-chloro-phenol | Aromatic protons, NH₂, and OH signals.[8] | Aromatic carbons, C-Cl, C-N, and C-O signals.[8] | N-H and O-H stretching bands. | Molecular ion peak for C₆H₆ClNO. |

| This compound | Expected aromatic doublets, broad singlets for NH₂ and OH. | Expected signals for 6 aromatic carbons with characteristic shifts for C-Cl, C-N, and C-O. | Characteristic N-H, O-H, and C-Cl stretching vibrations. | Expected molecular ion peak for C₆H₅Cl₂NO. |

Note: Specific spectral data for this compound is not widely published and the values presented are based on expected chemical shifts and characteristic absorptions.

Interpretation of Spectroscopic Data:

-

1H NMR: The number of signals, their multiplicity, and their integration in the aromatic region can help distinguish between different isomers. The chemical shifts of the amino and hydroxyl protons are often broad and can vary with solvent and concentration.

-

13C NMR: The number of distinct signals in the 13C NMR spectrum confirms the number of unique carbon atoms in the molecule. The chemical shifts are indicative of the electronic environment of each carbon, with carbons attached to electronegative atoms (Cl, O, N) appearing at higher chemical shifts.

-

IR Spectroscopy: The presence of characteristic absorption bands for N-H (around 3300-3500 cm⁻¹), O-H (broad, around 3200-3600 cm⁻¹), and C-Cl (around 600-800 cm⁻¹) stretching vibrations confirms the presence of these functional groups.

-

Mass Spectrometry: The molecular ion peak confirms the molecular weight of the compound. The isotopic pattern of chlorine (35Cl and 37Cl in a roughly 3:1 ratio) is a key diagnostic feature for chlorine-containing compounds.

Biological Activities and Therapeutic Potential

While research specifically on this compound derivatives is still emerging, the broader class of halogenated aminophenols has demonstrated significant potential in several therapeutic areas.

Antimicrobial Activity

Halogenated phenols are known for their antimicrobial properties.[1][3] The presence of chlorine atoms on the aromatic ring is thought to enhance their ability to disrupt microbial cell membranes and interfere with essential enzymatic processes. Studies on various halogenated compounds have shown potent activity against a range of bacteria, including antibiotic-resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA).[1][3] The amino group on the aminodichlorophenol scaffold provides a site for further modification, which could lead to the development of derivatives with improved antimicrobial potency and selectivity.

Table 2: Antimicrobial Activity of Related Halogenated Phenols

| Compound | Organism | MIC (µg/mL) | Reference |

| 2,4,6-Triiodophenol | S. aureus | 5 | [1] |

| Laurinterol (brominated sesquiterpene) | MRSA | 3.13 | [3] |

Anticancer Activity

Several studies have highlighted the anticancer potential of aminophenol analogs.[2] The mechanism of action for these compounds can be diverse, including the induction of apoptosis and the inhibition of key enzymes involved in cancer cell proliferation. For instance, certain dichlorinated compounds have been shown to act as topoisomerase inhibitors, enzymes crucial for DNA replication and repair in cancer cells.[11] The lipophilic nature of dichlorinated phenols may facilitate their transport across cell membranes, enhancing their intracellular concentration and cytotoxic effects.[12]

Table 3: In Vitro Cytotoxicity of Related Aminophenol Analogs

| Compound | Cell Line | IC₅₀ (µM) | Reference |

| p-Dodecylaminophenol | MCF-7 (Breast Cancer) | <10 | [2] |

| Plastoquinone analog (PQ2) | HCT-116 (Colorectal Cancer) | 4.97 | [13] |

Diagram: Potential Mechanisms of Action

Caption: Hypothesized mechanisms of action for aminodichlorophenol derivatives.

Structure-Activity Relationships (SAR) and Future Directions

The biological activity of this compound derivatives is intricately linked to their chemical structure. Understanding the structure-activity relationships is paramount for the rational design of more potent and selective therapeutic agents.[14][15][16]

Key SAR Insights from Related Compounds:

-

Halogenation: The position and number of halogen atoms significantly impact activity. Dichlorination often enhances potency compared to monochlorinated or non-halogenated analogs.[11]

-

N-Substitution: The nature of the substituent on the amino group is a critical determinant of biological activity. For example, in a series of p-alkylaminophenols, the length of the alkyl chain was directly correlated with anticancer activity.[2] This suggests that modifying the N-substituent can modulate the compound's interaction with its biological target and its pharmacokinetic properties.

-

Hydrophobicity: The overall lipophilicity of the molecule, influenced by both the chlorine atoms and the N-substituent, plays a crucial role in its ability to cross biological membranes and reach its site of action.

Future Research and Development:

The field of this compound derivatives is ripe for exploration. Future research should focus on:

-

Synthesis of Diverse Libraries: A systematic approach to synthesizing a wide range of N-alkyl and N-acyl derivatives will be crucial for a thorough exploration of the chemical space and for establishing robust SAR.

-

In-depth Biological Screening: Comprehensive screening of these derivatives against a panel of microbial strains and cancer cell lines is needed to identify lead compounds with promising therapeutic potential.

-

Mechanism of Action Studies: Elucidating the precise molecular mechanisms by which these compounds exert their biological effects will be essential for their further development as drugs. This includes identifying their specific cellular targets and signaling pathways.

-

Computational Modeling: In silico studies, such as molecular docking, can provide valuable insights into the binding modes of these compounds with their targets and can help guide the design of new, more potent analogs.

Conclusion

This compound represents a valuable and underexplored scaffold for the development of novel therapeutic agents. Its unique substitution pattern, combined with the versatility of its amino group for derivatization, offers a promising platform for the discovery of new antimicrobial and anticancer drugs. The synthesis and characterization protocols outlined in this guide, along with the discussion of SAR and potential mechanisms of action, provide a solid foundation for researchers to build upon in their quest for innovative medicines. As our understanding of the biological activities of these compounds grows, so too will their potential to address unmet medical needs.

References

- 1. Antimicrobial and antibiofilm activities of halogenated phenols against Staphylococcus aureus and other microbes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Potent anticancer activities of novel aminophenol analogues against various cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Potent antibacterial activity of halogenated compounds against antibiotic-resistant bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Direct N-alkylation of unprotected amino acids with alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 5. reddit.com [reddit.com]

- 6. researchgate.net [researchgate.net]

- 7. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 8. rsc.org [rsc.org]

- 9. 4-AMINO-2,6-DICHLOROPHENOL HYDROCHLORIDE(42486-53-3) 13C NMR spectrum [chemicalbook.com]

- 10. researchgate.net [researchgate.net]

- 11. Design, synthesis, biological evaluation, structure-activity relationship study, and mode of action of 2-phenol-4,6-dichlorophenyl-pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Buy 6-(Aminomethyl)-2,3-dichlorophenol [smolecule.com]

- 13. In Vitro and In Silico Study of Analogs of Plant Product Plastoquinone to Be Effective in Colorectal Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Structure Activity Relationships - Drug Design Org [drugdesign.org]

- 15. Structure activity relationship chemistry | PPTX [slideshare.net]

- 16. publications.ashp.org [publications.ashp.org]

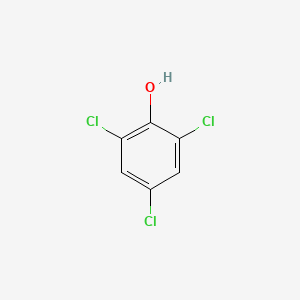

A Technical Guide to the Medicinal Chemistry Applications of Halogenated Aminophenols: Focus on the 4-Amino-2,6-dichlorophenol Scaffold

A Note on the Selected Topic: Initial exploration for "6-Amino-2,3-dichlorophenol" revealed a significant scarcity of published research and documented applications in medicinal chemistry. To provide a guide that is both in-depth and grounded in verifiable scientific literature, this document will focus on the closely related, isomeric compound 4-Amino-2,6-dichlorophenol . This structural analog shares key chemical features and serves as a well-documented, versatile building block in the synthesis of bioactive molecules, thereby offering relevant and actionable insights for researchers in drug discovery.

Introduction: The Strategic Value of Halogenated Aminophenols

In the landscape of medicinal chemistry, the selection of a core scaffold is a critical decision that dictates the synthetic feasibility and pharmacological potential of a drug discovery program. Halogenated aminophenols represent a privileged class of building blocks, offering a trifunctional platform—comprising amino, hydroxyl, and halogen substituents—that allows for precise, multi-vector derivatization. The presence of chlorine atoms, in particular, can profoundly influence a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets.

4-Amino-2,6-dichlorophenol (CAS: 5930-28-9), a white to pale reddish crystalline solid, has emerged as a particularly valuable intermediate.[1][2] Its unique substitution pattern—a nucleophilic amino group para to a phenolic hydroxyl, flanked by two electron-withdrawing chlorine atoms—creates a synthetically versatile and electronically distinct aromatic system. This guide provides a technical overview of the synthesis, reactivity, and demonstrated applications of the 4-amino-2,6-dichlorophenol scaffold in medicinal chemistry, offering insights for its strategic deployment in the development of novel therapeutic agents.

Physicochemical Properties and Structural Data

A thorough understanding of a scaffold's properties is fundamental to its application. The key characteristics of 4-Amino-2,6-dichlorophenol are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₆H₅Cl₂NO | [3] |

| Molecular Weight | 178.02 g/mol | [3] |

| Melting Point | 167-170 °C | [3] |

| Appearance | Beige or slightly brown to pale reddish powder | [4] |

| Solubility | Soluble in methanol | [4] |

| InChI Key | KGEXISHTCZHGFT-UHFFFAOYSA-N | [5] |

The crystal structure of 4-amino-2,6-dichlorophenol has been determined, providing precise data on bond lengths and angles that can inform computational modeling and structure-based drug design efforts.[5]

Core Synthetic Strategies

The accessibility of 4-amino-2,6-dichlorophenol is a key advantage for its use in synthesis campaigns. Several scalable routes have been established, typically involving the chlorination and reduction of a readily available starting material.

Route 1: From p-Nitrophenol

A common industrial synthesis starts with p-nitrophenol. The process involves the chlorination of the aromatic ring, followed by the reduction of the nitro group to an amine.

-

Chlorination: p-Nitrophenol is treated with a chlorinating agent, such as chlorine gas in hydrochloric acid, to yield 2,6-dichloro-4-nitrophenol.[6]

-

Reduction: The intermediate, 2,6-dichloro-4-nitrophenol, is then reduced to the final product. Common reducing agents include hydrazine hydrate at elevated temperatures or catalytic hydrogenation (e.g., using a palladium-on-carbon catalyst).[1][6]

Route 2: From 2,6-Dichlorophenol

An alternative pathway begins with 2,6-dichlorophenol, which is first nitrated and then reduced.

-

Nitration: 2,6-Dichlorophenol is reacted with nitric acid to introduce a nitro group at the para position, forming 2,6-dichloro-4-nitrophenol.[6][7]

-

Reduction: The subsequent reduction of the nitro group is carried out, as in Route 1, using methods like catalytic hydrogenation or chemical reductants like hydrazine hydrate to afford 4-amino-2,6-dichlorophenol.[6][7]

Route 3: From p-Nitroaniline

A multi-step synthesis starting from p-nitroaniline has also been patented.[8]

-

Chlorination: p-Nitroaniline is chlorinated to produce 2,6-dichloro-4-nitroaniline.[8]

-

Diazotization & Hydrolysis: The amino group of 2,6-dichloro-4-nitroaniline is converted to a diazonium salt, which is then hydrolyzed to yield 2,6-dichloro-4-nitrophenol.[8]

-

Hydrogenation: The final step is the hydrogenation of the nitro group to furnish 4-amino-2,6-dichlorophenol.[8]

Detailed Experimental Protocol: Reduction of 2,6-Dichloro-4-nitrophenol

This protocol is a representative example based on established chemical principles for nitro group reduction.

-

Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,6-dichloro-4-nitrophenol (31.2 g, 0.15 mol) and ethanol (100 mL).[7]

-

Catalyst Addition: Add the reduction catalyst, for example, a specialized catalyst H-C2 (1.5 g) or a standard catalyst like 10% Pd/C.[7]

-

Heating: Begin stirring and heat the mixture to 75 °C.[7]

-

Reductant Addition: After stirring for 1 hour at temperature, slowly add 80% hydrazine hydrate (14.3 g, 0.23 mol) dropwise to control the exothermic reaction.[7]

-

Reaction: Once the addition is complete, maintain the reaction at reflux for 3 hours, monitoring progress via Thin Layer Chromatography (TLC).

-

Workup: Upon completion, filter the hot reaction mixture to remove the catalyst. The catalyst can be washed with hot ethanol and potentially reused.[7]

-

Isolation: Combine the filtrate and washings, and concentrate under reduced pressure to remove the ethanol.[7]

-

Purification: Cool the remaining aqueous solution to room temperature to precipitate the product. Collect the solid by vacuum filtration, wash with cold water, and dry to yield 4-amino-2,6-dichlorophenol as a grayish-white solid.[7]

Reactivity and Derivatization Potential

The synthetic utility of 4-amino-2,6-dichlorophenol stems from the differential reactivity of its three functional groups. This allows for selective modification and the construction of diverse molecular libraries.

Caption: Reactivity map of the 4-amino-2,6-dichlorophenol scaffold.

-

The Amino Group: As a primary aromatic amine, this group is a potent nucleophile. It readily undergoes acylation with acid chlorides or anhydrides to form amides, and with sulfonyl chlorides to form sulfonamides. It can also be alkylated or used in reductive amination reactions. Furthermore, it can be diazotized and subsequently converted into a wide range of other functional groups.[9]

-

The Hydroxyl Group: The phenolic hydroxyl group can be O-alkylated to form ethers or acylated to form esters. Its acidity is modulated by the electron-withdrawing chlorine atoms, influencing its reactivity in base-mediated reactions.[9]

-

Intramolecular Cyclization: The ortho-relationship between the amino and hydroxyl groups makes this scaffold an excellent precursor for heterocyclic synthesis, most notably for the formation of benzoxazoles.[10][11] Condensation with reagents like carboxylic acids, aldehydes, or cyanating agents leads to the formation of the benzoxazole ring system, a common motif in biologically active compounds.[12][13]

Case Studies: Applications in Medicinal Chemistry

The 4-amino-2,6-dichlorophenol scaffold is a key building block in several areas of drug discovery and development.[14]

Intermediate in the Synthesis of Resmetirom (MGL-3196)

A prominent and recent application is in the synthesis of Resmetirom , a thyroid hormone receptor-beta (THR-β) agonist developed for the treatment of non-alcoholic steatohepatitis (NASH).[4] In the synthesis of Resmetirom, 4-amino-2,6-dichlorophenol serves as a critical intermediate. The synthesis involves selective etherification of the phenolic hydroxyl group, followed by reactions involving the amino group to construct the final complex molecule.[4] This application highlights the scaffold's utility in creating targeted therapies for metabolic diseases.

Caption: Simplified workflow for Resmetirom synthesis.

Precursor for Antimicrobial and Anti-inflammatory Agents

The scaffold is widely cited as an intermediate for active pharmaceutical ingredients (APIs) with antimicrobial and anti-inflammatory properties.[14] The dichlorinated phenol motif is a known pharmacophore that can contribute to antibacterial activity.[2] Derivatization, for example by creating hybrid molecules with known anti-inflammatory drugs like naproxen, has been proposed to develop novel agents with enhanced efficacy.[15]

Agrochemical Synthesis

Beyond pharmaceuticals, 4-amino-2,6-dichlorophenol is a crucial intermediate in the agrochemical industry. It is used to synthesize potent herbicides and insecticides, such as Hexaflumuron .[6][8] This benzoylurea insecticide acts as a chitin synthesis inhibitor. The synthesis demonstrates the industrial-scale relevance and versatility of this building block.

Toxicology and Future Perspectives

It is important to note that, like many halogenated aminophenols, 4-amino-2,6-dichlorophenol has been studied for its toxicological profile and is recognized as a potent nephrotoxicant in preclinical models.[16][17] Mechanistic studies suggest that its toxicity may arise from metabolic activation to reactive intermediates.[16] This is a critical consideration for drug development professionals, necessitating careful design of final drug molecules to mitigate potential toxicity associated with the scaffold or its metabolites.

The future utility of 4-amino-2,6-dichlorophenol in medicinal chemistry lies in its continued application as a versatile, trifunctional building block. Its proven role in the synthesis of complex, high-value molecules like Resmetirom underscores its importance. Further exploration of its use in constructing novel heterocyclic systems and as a scaffold for fragment-based drug design could unveil new therapeutic opportunities. The key to success will be the strategic modification of its functional groups to optimize biological activity while engineering out the potential for toxic metabolic activation.

References

- 1. Page loading... [wap.guidechem.com]

- 2. nbinno.com [nbinno.com]

- 3. 4-Amino-2,6-dichlorophenol 98 5930-28-9 [sigmaaldrich.com]

- 4. 4-Amino-2,6-dichlorophenol | Pharmaceutical Intermediate | 5930-28-9 - PHMO [phmo.com]

- 5. 4-Amino-2,6-dichlorophenol | C6H5Cl2NO | CID 80037 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. CN112920060A - Synthesis device and application of 2, 6-dichloro-4-aminophenol - Google Patents [patents.google.com]

- 7. Page loading... [wap.guidechem.com]

- 8. Synthesis method of 2, 6-dichloro-4-aminophenol - Eureka | Patsnap [eureka.patsnap.com]

- 9. benchchem.com [benchchem.com]

- 10. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. globalresearchonline.net [globalresearchonline.net]

- 14. bjcop.in [bjcop.in]

- 15. 4-amino-2,6-dichlorophenol | 5930-28-9 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 16. Mechanistic aspects of 4-amino-2,6-dichlorophenol-induced in vitro nephrotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. 4-Amino-2,6-dichlorophenol 98 5930-28-9 [sigmaaldrich.com]

Methodological & Application

Synthesis of 6-Amino-2,3-dichlorophenol from 2,3-dichlorophenol

An Application Note for the

Authored by a Senior Application Scientist

This document provides a detailed, two-step protocol for the synthesis of 6-amino-2,3-dichlorophenol, a valuable intermediate in the development of pharmaceuticals and agrochemicals. The synthesis commences with the regioselective nitration of 2,3-dichlorophenol to yield 2,3-dichloro-6-nitrophenol, followed by the catalytic hydrogenation of the nitro intermediate to the final amine product.

This guide is designed for professionals in chemical research and drug development. It emphasizes the underlying chemical principles, experimental causality, and robust validation at each stage of the process.

Synthesis Overview

The conversion of 2,3-dichlorophenol to this compound is accomplished via a two-stage process. The first stage involves the electrophilic aromatic substitution (nitration) of the phenol ring to introduce a nitro group. The second stage is the reduction of this nitro group to a primary amine.

Caption: Overall workflow for the synthesis of this compound.

Part 1: Electrophilic Nitration of 2,3-dichlorophenol

Mechanistic Rationale and Experimental Design

The nitration of 2,3-dichlorophenol is a classic electrophilic aromatic substitution. The hydroxyl (-OH) group is a strongly activating, ortho-, para-directing group, while the chloro (-Cl) groups are deactivating but also ortho-, para-directing. The powerful activating effect of the hydroxyl group dominates, directing the incoming electrophile (the nitronium ion, NO₂⁺) primarily to the positions ortho and para to it.

-

Position 6 (ortho): Available for substitution.

-

Position 4 (para): Available for substitution.

-

Position 2 (ortho): Blocked by a chlorine atom.

Therefore, direct nitration is expected to yield a mixture of 2,3-dichloro-6-nitrophenol and 2,3-dichloro-4-nitrophenol. To selectively favor the 6-nitro isomer, careful control of reaction conditions is paramount. The use of a mixed acid system (nitric and sulfuric acid) at low temperatures is a standard method for generating the nitronium ion while controlling the reaction's exothermicity.[1][2] Sulfuric acid acts as a catalyst, protonating nitric acid to facilitate the formation of the highly electrophilic nitronium ion. Low temperatures are crucial to minimize the formation of undesired by-products and prevent oxidation of the phenol ring.[2]

Caption: Nitration of 2,3-dichlorophenol yielding isomeric products.

Protocol for the Synthesis of 2,3-dichloro-6-nitrophenol

This protocol is adapted from established methodologies for phenol nitration.[2][3]

Safety Precaution: This reaction involves highly corrosive and oxidizing acids. Perform all steps in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves. The reaction is exothermic and requires careful temperature control.

1. Reactor Setup:

-

Place a three-necked round-bottom flask, equipped with a magnetic stirrer, a dropping funnel, and a low-temperature thermometer, in an ice-salt bath.

2. Preparation of Dichlorophenol Solution:

-

In the flask, dissolve 2,3-dichlorophenol in a suitable solvent like glacial acetic acid or, for more controlled conditions, concentrated sulfuric acid. The use of sulfuric acid as the solvent is common in industrial settings to directly form the nitrating mixture.[1]

3. Preparation of Nitrating Mixture:

-

In the dropping funnel, carefully prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid. The mixture should be prepared cold by slowly adding the nitric acid to the sulfuric acid.

4. Nitration Reaction:

-

Cool the dichlorophenol solution in the flask to 0-5 °C using the ice-salt bath.

-

Begin dropwise addition of the cold nitrating mixture to the stirred dichlorophenol solution.

-

Crucially, maintain the internal reaction temperature below 10 °C throughout the addition. A rapid temperature increase can lead to decreased selectivity and the formation of oxidized by-products.[2]

-

After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 1-2 hours to ensure the reaction goes to completion.

5. Work-up and Isolation:

-

Carefully pour the reaction mixture onto a large volume of crushed ice with vigorous stirring. This will quench the reaction and precipitate the crude product.

-

Collect the precipitated solid by vacuum filtration.

-

Wash the solid thoroughly with cold deionized water until the filtrate is neutral to pH paper. This removes residual acids.

6. Purification:

-

The crude product is a mixture of 6-nitro and 4-nitro isomers. Separation can be achieved by recrystallization. Solvents such as ethanol, acetic acid, or toluene are often effective.[4][5] The different polarities of the isomers should allow for fractional crystallization.

-

Dry the purified yellow crystalline solid, 2,3-dichloro-6-nitrophenol (CAS 28165-60-8), under vacuum.[6]

| Parameter | Specification | Rationale |

| Starting Material | 2,3-Dichlorophenol | Substrate for nitration |

| Nitrating Agent | Mixture of conc. HNO₃ and conc. H₂SO₄ | Generates the NO₂⁺ electrophile required for the reaction. |

| Solvent | Concentrated H₂SO₄ or Glacial Acetic Acid | Dissolves the starting material and facilitates the reaction. |

| Reaction Temp. | 0-10 °C | Controls exothermicity, improves regioselectivity, and minimizes by-product formation.[2] |

| Purification | Recrystallization | Separates the desired 6-nitro isomer from the 4-nitro by-product. |

Part 2: Catalytic Hydrogenation of 2,3-dichloro-6-nitrophenol

Mechanistic Rationale and Experimental Design

The reduction of the nitro group to an amine is most effectively and cleanly achieved by catalytic hydrogenation.[7] This process involves the use of hydrogen gas (H₂) and a heterogeneous metal catalyst, typically palladium on carbon (Pd/C) or platinum on carbon (Pt/C). The reaction proceeds on the surface of the catalyst, where hydrogen molecules are adsorbed and activated, allowing for the stepwise reduction of the nitro group to the amine.[8]

A primary challenge in the hydrogenation of chlorinated aromatic compounds is the potential for hydrodechlorination, an undesired side reaction where a C-Cl bond is cleaved and replaced by a C-H bond.[9] The choice of catalyst and reaction conditions is critical to ensure high selectivity for nitro group reduction without significant dehalogenation. Platinum-based catalysts have shown high efficacy in the hydrogenation of chloronitrobenzenes.[9] The reaction is typically carried out in a solvent that can dissolve the starting material and is inert to the reaction conditions, such as ethanol, methanol, or ethyl acetate.

Protocol for the Synthesis of this compound

This protocol is based on established methods for the reduction of aromatic nitro compounds.[10][11]

Safety Precaution: This reaction involves hydrogen gas, which is highly flammable and can form explosive mixtures with air. The catalyst (Pd/C) can be pyrophoric, especially after use. All operations should be conducted in a well-ventilated fume hood, away from ignition sources. Proper grounding of equipment is essential.

1. Reactor Setup:

-

Use a hydrogenation apparatus (e.g., a Parr shaker) or a thick-walled glass flask suitable for carrying out reactions under a positive pressure of hydrogen.

-

Add the solvent (e.g., methanol or ethanol) to the reaction vessel, followed by the catalyst (e.g., 5-10% Pt/C or Pd/C, typically 1-5 mol% relative to the substrate).

2. Catalyst Handling and System Inerting:

-

Carefully add the catalyst to the solvent under an inert atmosphere (e.g., nitrogen or argon) to prevent ignition.

-

Add the synthesized 2,3-dichloro-6-nitrophenol to the vessel.

-

Seal the reactor and purge the system several times by evacuating and backfilling with an inert gas, followed by purging with hydrogen gas.

3. Hydrogenation Reaction:

-

Pressurize the reactor with hydrogen gas (typically 1-4 bar).

-

Begin vigorous stirring or shaking to ensure good contact between the substrate, hydrogen, and the catalyst surface.

-

The reaction is often exothermic; cooling may be required to maintain a consistent temperature (e.g., 25-50 °C).

-

Monitor the reaction progress by observing hydrogen uptake or by analytical methods like TLC or HPLC.

4. Work-up and Isolation:

-

Once the reaction is complete (i.e., hydrogen uptake ceases), stop the stirring and carefully vent the excess hydrogen.

-

Purge the reactor with an inert gas.

-

Crucially, filter the reaction mixture through a pad of Celite® to remove the catalyst. Do not allow the filter cake containing the catalyst to dry in the air, as it may ignite. Keep it wet with solvent during and after filtration.

-

Rinse the filter cake with a small amount of fresh solvent.

-

Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

5. Purification:

-

The crude this compound (CAS 116278-69-4) can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to yield the final product as a crystalline solid.[12][13]

| Parameter | Specification | Rationale |

| Starting Material | 2,3-Dichloro-6-nitrophenol | Substrate for reduction. |

| Reducing Agent | Hydrogen Gas (H₂) | The source of hydrogen for the reduction. |

| Catalyst | 5-10% Pt/C or Pd/C | Heterogeneous catalyst that activates H₂ for the reduction of the nitro group.[7] |

| Solvent | Ethanol, Methanol, or Ethyl Acetate | Dissolves the substrate and is inert under hydrogenation conditions. |

| H₂ Pressure | 1-4 bar | Provides a sufficient concentration of hydrogen for the reaction to proceed efficiently. |

| Purification | Recrystallization | Purifies the final product from catalyst residues and any minor by-products. |

References

- 1. A Process For The Preparation Of 2,6 Dichloro 4 Nitrophenol [quickcompany.in]

- 2. US5292966A - Process for the preparation of 2-nitro-3, 6-dichlorophenol - Google Patents [patents.google.com]

- 3. 2,4-Dichloro-5-nitrophenol synthesis - chemicalbook [chemicalbook.com]

- 4. prepchem.com [prepchem.com]

- 5. 2,4-Dichloro-6-nitrophenol | 609-89-2 [chemicalbook.com]

- 6. Page loading... [guidechem.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. organicchemistrydata.org [organicchemistrydata.org]

- 9. researchgate.net [researchgate.net]

- 10. EP0825979B1 - Process for the catalytic hydrogenation of aromatic nitro compounds - Google Patents [patents.google.com]

- 11. EP0347283A1 - Process for the preparation of 2,6-dichloro-4-aminophenol - Google Patents [patents.google.com]

- 12. chembk.com [chembk.com]

- 13. 4-Amino-2,3-dichlorphenol synthesis - chemicalbook [chemicalbook.com]

Application Note: A Robust, Stability-Indicating HPLC Method for the Analysis of 6-Amino-2,3-dichlorophenol

Abstract

This application note details a highly specific and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of 6-Amino-2,3-dichlorophenol. The method is designed to be stability-indicating, capable of resolving the active pharmaceutical ingredient (API) from its potential degradation products. This document provides a comprehensive guide for researchers, quality control analysts, and drug development professionals, covering instrumentation, detailed chromatographic conditions, sample preparation, and a systematic approach to method validation and forced degradation studies as mandated by international regulatory guidelines.

Introduction: The Analytical Imperative for this compound

This compound is a halogenated aromatic amine of significant interest in the pharmaceutical and chemical industries, often serving as a critical intermediate in the synthesis of more complex molecules. Its purity and stability are paramount to ensuring the quality, safety, and efficacy of downstream products. The presence of amino and hydroxyl functional groups, along with the chlorinated phenyl ring, makes the molecule susceptible to various degradation pathways, including oxidation and photolysis. Therefore, a well-validated, stability-indicating analytical method is essential for its characterization.